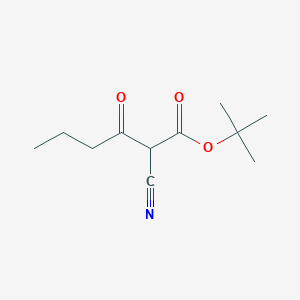

Tert-butyl 2-cyano-3-oxohexanoate

Description

Properties

CAS No. |

64373-41-7 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

tert-butyl 2-cyano-3-oxohexanoate |

InChI |

InChI=1S/C11H17NO3/c1-5-6-9(13)8(7-12)10(14)15-11(2,3)4/h8H,5-6H2,1-4H3 |

InChI Key |

LWDFRINVGDADFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C#N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 2-cyano-3-oxohexanoate, we compare it with structurally related tert-butyl esters and other analogs, focusing on molecular properties, reactivity, and safety profiles.

Table 1: Structural and Functional Group Comparison

Key Findings:

Reactivity Differences: Cyano Group: this compound’s cyano group enhances electrophilicity compared to tert-butyl acetoacetate (TBA), which lacks this moiety. This makes the former more reactive toward nucleophiles (e.g., amines or thiols) . Ketone Stability: The 3-oxo group may undergo keto-enol tautomerism, similar to TBA, but steric hindrance from the tert-butyl group could reduce enolization rates compared to less hindered β-keto esters .

Safety and Handling: Flammability: Unlike tert-butyl alcohol (NFPA flammability rating 3 ), tert-butyl esters like TBA and this compound are less volatile and likely less flammable due to higher molecular weights and lower vapor pressures.

Synthetic Utility: The tert-butyl group in all analogs improves solubility in non-polar solvents and stability under acidic conditions, making these compounds versatile protecting groups in multi-step syntheses . this compound’s dual functionality (cyano + ketone) could enable tandem reactions, such as cyano-mediated cyclizations followed by ketone reductions, a feature absent in simpler esters like TBA.

Q & A

Q. How can researchers validate the biological activity of this compound derivatives while minimizing false positives?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay).

- Structure-activity relationship (SAR) : Synthesize analogs with systematic modifications (e.g., replacing tert-butyl with smaller esters) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.